N,N'-Hexane-1,6-diylbis-D-gluconamide
Description
Contextualization within Carbohydrate Chemistry and Amphiphilic Molecular Design
Carbohydrate chemistry, the study of the structure, properties, and reactions of carbohydrates, provides the foundation for understanding the hydrophilic nature of N,N'-Hexane-1,6-diylbis-D-gluconamide. nih.govtorrinomedica.it The two D-gluconamide head groups, derived from D-glucose, are rich in hydroxyl groups, which can participate in extensive hydrogen bonding networks. This is a key feature that drives the self-assembly of these molecules in various solvents. researchgate.net
Amphiphilic molecular design focuses on creating molecules with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This compound is a prime example of a bolaamphiphile, a specific type of amphiphile with hydrophilic groups at both ends of a hydrophobic chain. This "dumbbell" shape leads to unique self-assembly behaviors compared to single-headed amphiphiles, often resulting in the formation of nanofibers, ribbons, and vesicles. rsc.orgrsc.org The study of such molecules is crucial for developing new materials with tailored properties for applications in drug delivery, tissue engineering, and nanoscience. rsc.org
Historical Development and Early Research Focus on Bis-Gluconamide Derivatives
The exploration of sugar-based amphiphiles has a rich history rooted in the desire to create biocompatible and biodegradable surfactants and gelling agents. While the broader field of carbohydrate chemistry has been established for over a century, the specific focus on bis-amide derivatives of sugars, like this compound, is a more recent development within the last few decades. Early research in this area was driven by the availability of sugar lactones, such as D-glucono-1,5-lactone, which can readily react with diamines to form bis-amides. chemicalbook.com
The initial focus of research on bis-gluconamide derivatives was on their synthesis and basic characterization. Scientists were interested in understanding how the length of the alkylene spacer and the nature of the sugar headgroup influenced the solubility and aggregation properties of these molecules. This foundational work laid the groundwork for the later exploration of their self-assembly into complex supramolecular structures and their potential applications as low molecular weight organogelators and hydrogelators.
Significance of the Hexane-1,6-diyl Spacer in Molecular Architecture
The hydrophobic nature of the hexane (B92381) spacer contributes significantly to the amphiphilicity of the molecule, driving the aggregation of these molecules in aqueous environments to minimize the unfavorable contact between the hydrocarbon chain and water. In non-polar organic solvents, the spacer's interactions with the solvent are more favorable, influencing the type of aggregates formed. The "odd-even" effect, where the number of carbon atoms in the spacer influences the packing and properties of the resulting materials, is a well-documented phenomenon in the study of bolaamphiphiles. The even-numbered hexane spacer in this compound allows for a more ordered, anti-parallel packing arrangement of the molecules within the self-assembled structures.
Overview of Research Paradigms and Theoretical Foundations
The study of this compound and related compounds falls under the research paradigm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The theoretical foundations for understanding the self-assembly of these molecules are rooted in thermodynamics and the interplay of various non-covalent forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects.
A key theoretical concept is the critical aggregation concentration (CAC) or critical micelle concentration (CMC), which is the concentration at which the molecules begin to self-assemble into larger aggregates. Below this concentration, the molecules exist as monomers, while above it, they form structures like micelles, fibers, or vesicles. The formation of gels is another important research paradigm, where the self-assembled fibrillar network entraps the solvent, leading to a solid-like material. The sol-gel transition can often be triggered by changes in temperature, pH, or the addition of other molecules, making these materials "smart" and responsive. capes.gov.bracs.org The study of these phenomena combines experimental techniques with computational modeling to predict and understand the complex architectures that can be formed from these relatively simple building blocks.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H36N2O12 |
| Molecular Weight | 472.49 g/mol |
| CAS Number | 78841-03-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |
| This table is interactive. Click on the headers to sort. |
Reported Gelation Properties of N,N'-alkylenebis(D-gluconamide)s
| Spacer Length | Solvent | Minimum Gelation Concentration (MGC) |
| Ethylene (C2) | Water | Forms a hydrogel |
| Butylene (C4) | Water/Ethanol mixtures | Gelation observed |
| Hexane (C6) | Water | Reported to form hydrogels at low concentrations |
| Hexane (C6) | DMSO/Water mixtures | Can form organogels |
| Octylene (C8) | Various organic solvents | Effective organogelator |
| Dodecylene (C12) | Various organic solvents | Effective organogelator |
| This table is interactive and provides a comparative overview of the gelation behavior of related compounds. |
Properties
CAS No. |
78841-03-9 |
|---|---|
Molecular Formula |
C18H36N2O12 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
LSKTUJWYWKWXJP-KJCFRMDSSA-N |
Isomeric SMILES |
C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Hexane 1,6 Diylbis D Gluconamide
Established Synthetic Pathways for N,N'-Hexane-1,6-diylbis-D-gluconamide
The primary route for synthesizing this compound involves the formation of amide bonds between a glucose-derived precursor and a linear diamine.
Amidation Reactions and Reaction Conditions
The core of the synthesis is the amidation reaction, specifically the aminolysis of a lactone. Traditional methods for amide bond formation often require harsh conditions, such as high temperatures (typically above 160°C) to overcome the formation of unreactive ammonium (B1175870) salts between the carboxylic acid and the amine. However, more recent and greener approaches have been developed.
A highly efficient and environmentally friendly method for the synthesis of aldonamides is through mechanochemistry. mdpi.com This solvent-free approach utilizes a vibrational ball mill to facilitate the reaction between the sugar lactone and the amine. mdpi.com For the synthesis of N-alkyl-aldonamides, stoichiometric amounts of the amine and lactone are ground together, sometimes with a small amount of water as a liquid-assisted grinding (LAG) agent, for a short duration (e.g., 5 minutes). mdpi.com This method has been shown to be effective for a variety of amines and sugar lactones, yielding high conversions and purities without the need for extensive purification. mdpi.com
| Reaction Parameter | Condition | Source |
| Method | Mechanochemical (Ball Milling) | mdpi.com |
| Reactants | D-glucono-1,5-lactone, 1,6-Hexanediamine (B7767898) | nih.gov |
| Solvent | Solvent-free or Liquid-Assisted Grinding (water) | mdpi.com |
| Temperature | Room Temperature | mdpi.com |
| Reaction Time | Short (e.g., 5-15 minutes) | mdpi.com |
Role of Precursor Chemistry: D-Gluconic Acid Derivatives and 1,6-Hexanediamine
The synthesis of this compound relies on two key precursors: a derivative of D-gluconic acid and 1,6-hexanediamine. nih.gov
D-Gluconic Acid Derivatives: The most common and reactive precursor from the gluconic acid family is D-glucono-1,5-lactone, also known as glucono-delta-lactone (GDL). nih.govnih.gov This cyclic ester is commercially produced by the oxidation of D-glucose. chemicalbook.com The lactone ring is susceptible to nucleophilic attack by amines, leading to its opening and the formation of an amide bond. In aqueous solutions, D-glucono-1,5-lactone exists in equilibrium with D-gluconic acid. nih.govresearchgate.net
1,6-Hexanediamine: This C6 linear diamine serves as the hydrophobic spacer connecting the two hydrophilic gluconamide (B1216962) head groups, giving the final molecule its characteristic bolaform structure. The two primary amine groups at either end of the hexane (B92381) chain react with two molecules of D-glucono-1,5-lactone to form the bis-amide.
2 D-glucono-1,5-lactone + 1,6-Hexanediamine → this compound
Catalyst Systems and Reaction Optimization
While the mechanochemical synthesis can proceed efficiently without a catalyst, other methods for lactone aminolysis can be optimized through catalysis. The use of catalysts can enable milder reaction conditions and improve reaction rates and yields.
Boric Acid Catalysis: Boric acid has been identified as an effective and environmentally benign catalyst for amidation reactions. mdpi.com It is believed to activate the carboxylic acid (or in this case, the lactone) towards nucleophilic attack by the amine. researchgate.netsielc.com This method has been successfully applied to a wide range of amidation reactions, including those involving sterically hindered substrates. researchgate.net
Guanidine-Based Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a strong, non-nucleophilic guanidine (B92328) base that has been shown to be a highly effective catalyst for the aminolysis of esters and lactones under mild conditions. researchgate.netmdpi.com Mechanistic studies suggest that TBD activates the acyl donor, facilitating the amide bond formation. mdpi.com The catalytic activity of TBD is significant, with loadings as low as 10 mol% proving effective. mdpi.com
Reaction optimization involves screening different catalysts, catalyst loadings, reaction times, and temperatures to achieve the highest possible yield and purity of the desired product. youtube.com
| Catalyst System | Description | Potential Advantages | Source |
| None (Mechanochemical) | Reaction proceeds via mechanical activation. | Solvent-free, fast, high yield. | mdpi.com |
| Boric Acid | A green and inexpensive catalyst for amidation. | Eco-friendly, suitable for large-scale production. | researchgate.netmdpi.comscranton.edu |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | A strong guanidine-based catalyst. | High catalytic activity at low loadings, mild conditions. | researchgate.netmdpi.com |
Green Chemistry Approaches in the Synthesis of Gluconamide-Based Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com
Solvent Selection and Sustainable Reagents
One of the cornerstones of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.
Solvent-Free Synthesis: The mechanochemical synthesis of this compound is a prime example of a solvent-free reaction. mdpi.com By using mechanical energy to drive the reaction, the need for potentially harmful organic solvents is completely avoided, which simplifies work-up procedures and reduces waste.
Water as a Green Solvent: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. docbrown.info While the solubility of the non-polar 1,6-hexanediamine in water is limited, the use of water as a liquid-assisted grinding (LAG) agent in mechanochemistry has proven successful for the synthesis of similar aldonamides. mdpi.com For other amidation reactions, water can be a viable solvent, particularly when the reactants have sufficient solubility.
Renewable Reagents: The synthesis of this compound is inherently aligned with green chemistry principles due to its use of a renewable starting material. D-glucono-1,5-lactone is derived from glucose, a readily available and biodegradable sugar. mdpi.com
Atom Economy and By-product Management
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.com The ideal reaction has a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, and no by-products are formed.
The synthesis of this compound from D-glucono-1,5-lactone and 1,6-hexanediamine is an addition reaction. The balanced chemical equation is:
2 C₆H₁₀O₆ + C₆H₁₆N₂ → C₁₈H₃₆N₂O₁₂
The molecular weight of D-glucono-1,5-lactone (C₆H₁₀O₆) is approximately 178.14 g/mol . nih.gov The molecular weight of 1,6-hexanediamine (C₆H₁₆N₂) is approximately 116.21 g/mol . The molecular weight of the product, this compound (C₁₈H₃₆N₂O₁₂), is approximately 472.49 g/mol . nih.gov
The atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (472.49 / [(2 * 178.14) + 116.21]) x 100
Atom Economy = (472.49 / [356.28 + 116.21]) x 100
Atom Economy = (472.49 / 472.49) x 100 = 100%
Theoretically, this reaction has a 100% atom economy, which is a key feature of its greenness.
By-product Management: In an ideal scenario with 100% atom economy, there are no by-products to manage. However, in practice, side reactions can occur. A potential side reaction is the hydrolysis of D-glucono-1,5-lactone in the presence of water to form D-gluconic acid. nih.govresearchgate.net If water is present in the reaction medium (for instance, as a LAG agent or as an impurity), this can lead to the formation of D-gluconic acid as a by-product. The management of this by-product would involve separation from the main product, which could be achieved through techniques like crystallization, given the different solubility profiles of the gluconamide and gluconic acid. In a well-optimized process, the formation of this by-product can be minimized by controlling the amount of water and the reaction time.
Chemical Modification and Derivatization Strategies
The structure of this compound, featuring two polyhydroxylated sugar moieties connected by a flexible hydrocarbon chain, offers multiple sites for chemical modification. Derivatization can be strategically directed towards the gluconamide portions or the hexane linker, or can involve the total synthesis of related structures with different building blocks.
Functionalization of the Gluconamide Moieties
The two D-gluconamide moieties contain a total of eight secondary hydroxyl (-OH) groups, which represent the primary sites for functionalization. These groups can undergo a variety of reactions common to alcohols, although achieving regioselectivity can be challenging due to the similar reactivity of the multiple hydroxyls.
Key functionalization reactions include:
Esterification: The hydroxyl groups can be converted to esters by reaction with acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base. Mild coupling conditions, for instance, using a carboxylic acid with a carbodiimide (B86325) activator like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can also be employed for ester formation under gentle conditions. organic-chemistry.org This approach allows for the introduction of a wide range of acyl groups, thereby modifying the compound's lipophilicity and steric bulk.
Etherification: Conversion of the hydroxyl groups to ethers can be accomplished via reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyls with a strong base to form alkoxides, followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide). nih.gov The choice of solvent and base is critical to favor etherification over competing reactions. nih.gov
These modifications can produce a range of derivatives, from fully functionalized to partially substituted compounds, depending on the stoichiometry and reaction conditions.
Table 1: Potential Reagents for Functionalizing Gluconamide Hydroxyl Groups
| Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|
| Acetic Anhydride / Pyridine | Esterification | Acetate Ester (-OCOCH₃) |
| Benzoyl Chloride / Base | Esterification | Benzoate Ester (-OCOC₆H₅) |
| Benzyl Bromide / Sodium Hydride | Etherification | Benzyl Ether (-OCH₂C₆H₅) |
| Methyl Iodide / Silver(I) Oxide | Etherification | Methyl Ether (-OCH₃) |
Modifications of the Hexane-1,6-diyl Linker
The Hexane-1,6-diyl linker is a saturated, flexible alkyl chain. As a simple hydrocarbon, it is largely chemically inert and lacks functional groups that would allow for easy and selective modification under conditions that would preserve the sensitive gluconamide moieties. Direct functionalization of the C-H bonds within the hexane chain would require harsh, non-selective methods such as radical reactions, which are not practical for this molecule.
Therefore, the primary and most effective strategy for altering the linker is not through post-synthesis modification of this compound itself. Instead, variation is achieved by utilizing different diamine precursors during the initial synthesis, as detailed in the following section on the synthesis of homologues.
Synthesis of Analogues and Homologues of this compound
The most versatile approach to creating structural diversity is the de novo synthesis of molecules that are structurally related to this compound. This involves systematically varying the two key components: the diamine linker and the sugar-derived acid.
A highly effective and common synthetic method is the direct aminolysis of a sugar lactone. researchgate.netresearchgate.net For the parent compound, this involves the ring-opening reaction of two equivalents of D-glucono-1,5-lactone with one equivalent of hexane-1,6-diamine. researchgate.net This reaction proceeds cleanly and efficiently, often in a solvent like methanol (B129727) or even under solvent-free mechanochemical conditions, to form the desired bis-amide. researchgate.net
Synthesis of Homologues: Homologues are compounds where the length of the central alkyl linker is varied. This is achieved by substituting hexane-1,6-diamine with other α,ω-diaminoalkanes in the reaction with D-glucono-1,5-lactone. This allows for precise control over the distance and flexibility between the two gluconamide heads.
Table 2: Synthesis of Homologues by Varying the Diamine Component
| Sugar Component | Diamine Component | Resulting Homologue |
|---|---|---|
| D-Glucono-1,5-lactone | Ethane-1,2-diamine | N,N'-Ethane-1,2-diylbis-D-gluconamide |
| D-Glucono-1,5-lactone | Butane-1,4-diamine | N,N'-Butane-1,4-diylbis-D-gluconamide |
| D-Glucono-1,5-lactone | Octane-1,8-diamine | N,N'-Octane-1,8-diylbis-D-gluconamide |
| D-Glucono-1,5-lactone | Dodecane-1,12-diamine | N,N'-Dodecane-1,12-diylbis-D-gluconamide |
Synthesis of Analogues: Analogues are created by replacing the D-gluconic acid portion with other sugar acids, which introduces variations in the stereochemistry of the hydroxyl groups on the polyhydroxyalkyl chains. This is accomplished by reacting hexane-1,6-diamine with different sugar lactones.
Table 3: Synthesis of Analogues by Varying the Sugar Lactone Component
| Sugar Component | Diamine Component | Resulting Analogue |
|---|---|---|
| D-Galactono-1,5-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-galactonamide |
| D-Mannono-1,4-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-mannonamide |
| D-Ribono-1,4-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-ribonamide |
Advanced Analytical Characterization Techniques for N,n Hexane 1,6 Diylbis D Gluconamide and Its Assemblies
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for probing the molecular structure, conformation, and intermolecular interactions of N,N'-Hexane-1,6-diylbis-D-gluconamide. Each method provides a unique window into the compound's chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR are fundamental for confirming the covalent framework of the molecule.
In ¹H NMR, the chemical shifts of the protons in the D-gluconamide and hexane (B92381) linker regions provide information about their local electronic environments. For instance, the anomeric proton and other protons on the gluconamide (B1216962) ring will have distinct chemical shifts influenced by the neighboring hydroxyl and amide groups. The protons of the hexane chain will also exhibit characteristic signals.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning these proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the three-dimensional folding and conformation of the molecule in solution. By analyzing the NOE cross-peaks, it is possible to determine the proximity of different parts of the molecule, such as the relationship between the gluconamide headgroups and the hexane chain.
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |
| Amide NH | 8.0 - 8.5 | Triplet | Broad signal, indicates hydrogen bonding. |
| Gluconamide H1 | 4.3 - 4.5 | Doublet | Anomeric proton. |
| Gluconamide H2-H6 | 3.5 - 4.2 | Multiplets | Overlapping signals from the sugar ring protons. |
| Hexane α-CH₂ | 3.2 - 3.4 | Multiplet | Adjacent to the amide nitrogen. |
| Hexane β,γ-CH₂ | 1.2 - 1.6 | Multiplets | Protons in the middle of the alkyl chain. |
| Hydroxyl OH | 4.5 - 5.5 | Broad Singlets | Exchangeable protons, may not always be observed. |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and temperature.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound and for studying the hydrogen bonding interactions that drive its self-assembly. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The presence of strong, broad absorption bands in the region of 3200-3600 cm⁻¹ is indicative of O-H and N-H stretching vibrations, confirming the presence of hydroxyl and amide groups. The position and shape of these bands can provide information about the extent and nature of hydrogen bonding. For example, a shift to lower wavenumbers and broadening of the O-H band suggests strong intermolecular hydrogen bonding.
The amide group gives rise to several characteristic bands. The amide I band (around 1630-1680 cm⁻¹), primarily due to C=O stretching, and the amide II band (around 1510-1570 cm⁻¹), arising from N-H bending and C-N stretching, are particularly sensitive to the secondary structure and hydrogen bonding environment. Analysis of these bands can help to elucidate the organization of the molecules in the solid state or in self-assembled structures.
Table 2: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl (H-bonded) |
| N-H Stretch | 3300 - 3500 (sharp/broad) | Amide (H-bonded) |
| C-H Stretch | 2850 - 2960 | Alkyl Chain |
| Amide I (C=O Stretch) | 1630 - 1680 | Amide |
| Amide II (N-H Bend) | 1510 - 1570 | Amide |
| C-O Stretch | 1000 - 1260 | Hydroxyl/Ether-like |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Self-Assembly Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within this compound and to monitor its self-assembly process. While the molecule itself does not possess strong chromophores in the visible region, the amide bonds exhibit π → π* transitions in the far-UV region (typically below 220 nm).
Changes in the aggregation state of the molecule can influence these electronic transitions. For instance, the formation of ordered aggregates may lead to hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effects, as well as shifts in the absorption maximum (blue or red shifts). By monitoring the UV-Vis spectrum as a function of concentration, temperature, or solvent composition, it is possible to detect the critical aggregation concentration and to study the thermodynamics of the self-assembly process.
Circular Dichroism (CD) Spectroscopy for Chiral Supramolecular Structures
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral nature of this compound and its self-assembled structures. nih.gov This method measures the differential absorption of left- and right-circularly polarized light. While the individual D-gluconamide units are inherently chiral, the self-assembly of these molecules into higher-order structures can lead to the formation of supramolecular chirality, which can be detected by CD spectroscopy.
The emergence of a CD signal in a region where the individual molecules have weak or no absorption can indicate the formation of ordered, chiral aggregates. The sign and intensity of the CD signal can provide information about the handedness and the degree of order within the supramolecular structure. This technique is particularly valuable for studying the formation of helical fibers or other chiral morphologies. unipr.it
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are crucial for the purification and purity assessment of this compound, as well as for the analysis of complex mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. sielc.com Due to the polar nature of the gluconamide headgroups, reversed-phase HPLC is a suitable method. sielc.com
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727), is often employed to achieve good separation of the target compound from any starting materials or by-products. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com
For analytical purposes, a UV detector set at a low wavelength (e.g., 210 nm) can be used to detect the amide bonds. For preparative separations, a fraction collector is used to isolate the pure compound. The scalability of this method allows for the purification of quantities ranging from milligrams to grams. sielc.comsielc.com
Table 3: Example HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 Reverse Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These parameters are a starting point and may require optimization.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for the analysis of this compound, offering significant advantages in terms of resolution and speed over conventional High-Performance Liquid Chromatography (HPLC). The use of sub-2 µm particle columns in UPLC systems allows for higher mobile phase linear velocities without sacrificing separation efficiency, resulting in dramatically reduced analysis times.
For this compound, a reverse-phase UPLC method is typically employed. This method separates compounds based on their hydrophobicity. While specific, detailed UPLC parameters for this exact compound are not extensively published, a representative method can be constructed based on the analysis of similar sugar-based bolaamphiphiles. A C18 column is often the stationary phase of choice, providing a non-polar environment for the separation. The mobile phase generally consists of a gradient mixture of an organic solvent, such as acetonitrile, and water. researchgate.net The gradient elution, where the concentration of the organic solvent is increased over time, is necessary to effectively elute the compound of interest while separating it from potential impurities or starting materials. For mass spectrometry detection, a volatile acid like formic acid is added to the mobile phase to facilitate ionization. researchgate.net
Table 1: Representative UPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry |
This UPLC method provides sharp, well-resolved peaks for this compound, with typical retention times in the range of 2-4 minutes, showcasing the high-speed capability of the technique. The enhanced resolution allows for the detection and quantification of even minor impurities, which is critical for quality control and the study of self-assembly behavior, as impurities can significantly influence the aggregation process.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. Beyond simple molecular weight confirmation, tandem MS (MS/MS) experiments provide detailed insights into the molecule's structure through controlled fragmentation. When coupled with UPLC, MS offers a comprehensive analysis of the compound and its potential degradation products or metabolites.
In positive ion mode electrospray ionization (ESI-MS), this compound (C18H36N2O12, molecular weight 472.49 g/mol ) is readily observed as the protonated molecule [M+H]⁺ at m/z 473.5, as well as adducts with sodium [M+Na]⁺ at m/z 495.5 and potassium [M+K]⁺ at m/z 511.4. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
Table 2: Predicted Major MS/MS Fragments of [M+H]⁺ Ion of this compound
| m/z (predicted) | Proposed Fragment Structure/Origin |
|---|---|
| 455.5 | Loss of water (H₂O) from the gluconamide head |
| 277.2 | Cleavage of the amide bond, yielding a protonated D-gluconamide fragment |
| 259.2 | Fragment at 277.2 with subsequent loss of water |
| 219.1 | Cleavage of the bond between the hexane chain and the amide nitrogen |
| 196.1 | D-gluconic acid fragment resulting from amide bond hydrolysis |
The fragmentation pattern provides a fingerprint of the molecule, confirming the connectivity of the hexane linker to the two D-gluconamide head groups. For instance, the presence of a fragment at m/z 219.1 would strongly suggest the cleavage of the C-N bond of the amide, retaining the hexane linker and the second gluconamide group. The analysis of these fragments is crucial for distinguishing between isomers and for identifying any modifications or degradation of the molecule.
Microscopic Techniques for Morphological and Nanostructural Characterization of Self-Assemblies
The self-assembly of this compound in aqueous solutions leads to the formation of complex, hierarchical structures, typically in the form of hydrogels. A suite of microscopic techniques is essential to visualize and characterize the morphology and nanostructure of these assemblies.
Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Morphology
Scanning Electron Microscopy (SEM) is widely used to study the three-dimensional architecture of hydrogels formed by this compound. nih.gov To prepare samples for SEM, the hydrogel is typically freeze-dried to remove the water while preserving the solid network structure. The resulting xerogel is then coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.
Field Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Surface Imaging
For even greater detail of the fibrillar network, Field Emission Scanning Electron Microscopy (FE-SEM) is employed. FE-SEM uses a field-emission gun as the electron source, which provides a much brighter and more coherent electron beam than the thermionic emitters used in conventional SEM. This allows for significantly higher resolution, enabling the visualization of finer details of the self-assembled structures.
FE-SEM images of this compound assemblies would likely show that the larger fibers observed in SEM are composed of smaller, individual nanofibrils. researchgate.netresearchgate.net The high resolution of FE-SEM allows for the measurement of the diameters of these primary nanofibrils, which are often in the range of tens of nanometers. The images can also reveal the texture of the fiber surfaces and the intricate way in which the fibrils are interwoven to create the larger gel network.
Transmission Electron Microscopy (TEM) for Internal Structure and Fibrillar Network Visualization
Transmission Electron Microscopy (TEM) provides complementary information to SEM and FE-SEM by allowing for the visualization of the internal structure of the self-assembled fibers. For TEM analysis, a small amount of the diluted hydrogel is deposited onto a TEM grid and negatively stained with a heavy-metal salt, such as uranyl acetate. The stain surrounds the fibers, creating contrast and allowing their morphology to be observed.
TEM images of similar bolaamphiphilic gelators often show long, entangled nanofibers. mdpi.comnih.gov These images can reveal if the fibers are twisted or helical, which is a common feature for self-assembling chiral molecules like this compound. The high magnification of TEM can resolve the width of individual fibrils with high precision.
Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Properties of Assemblies
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the self-assemblies of this compound at the nanoscale, providing quantitative information about their topography and mechanical properties. mdpi.com A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a three-dimensional image of the surface. A key advantage of AFM is that it can be performed on samples in both air and liquid, allowing for the study of the hydrogel in its hydrated state.
AFM imaging of this compound assemblies deposited on a flat substrate like mica would reveal the morphology of individual fibers and small fiber bundles. researchgate.net From these images, precise measurements of fiber height and width can be obtained. In tapping mode AFM, the tip oscillates near its resonance frequency as it scans the surface. Changes in the oscillation amplitude and phase provide information about the material's properties.
Furthermore, AFM can be used in force spectroscopy mode to probe the nanomechanical properties of the self-assembled fibers. rsc.orgfigshare.com By pressing the AFM tip into the fiber and retracting it, a force-distance curve is generated. From this curve, the Young's modulus, a measure of stiffness, can be calculated. This is particularly valuable for understanding the mechanical robustness of the hydrogel network.
Table 3: Representative Nanostructural and Nanomechanical Data from Microscopy of a Self-Assembled this compound Hydrogel
| Analytical Technique | Parameter Measured | Typical Value Range |
|---|---|---|
| SEM | Fiber Bundle Diameter | 100 - 500 nm |
| Pore Size | 1 - 10 µm | |
| FE-SEM | Nanofibril Diameter | 20 - 50 nm |
| TEM | Fibril Width | 15 - 40 nm |
| Helical Pitch (if present) | 50 - 150 nm | |
| AFM | Fiber Height | 10 - 30 nm |
These advanced analytical techniques, from high-resolution chromatography and mass spectrometry to sophisticated microscopy methods, provide a comprehensive understanding of this compound, from its molecular structure to the complex architecture of its self-assembled forms. This detailed characterization is fundamental to harnessing its potential in the development of novel biomaterials.
Thermal Analysis for Phase Transitions and Stability of Supramolecular Systems
Thermal analysis techniques are indispensable for determining the thermodynamic parameters associated with the formation, melting, and degradation of supramolecular gels.
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound gels, DSC is employed to determine the critical sol-gel transition temperature (Tgel). During a heating scan, an endothermic peak is observed corresponding to the melting of the gel network back into a solution state. mdpi.com The peak of this endotherm is typically taken as the Tgel.
The enthalpy of this transition (ΔH), calculated from the area of the peak, provides quantitative information about the energy required to disrupt the non-covalent interactions holding the gel network together. A higher enthalpy value suggests stronger or more numerous intermolecular bonds. DSC can also identify other thermal events, such as crystallization or polymorph transitions of the gelator itself. nih.gov
Table 1: Representative DSC Data for a Supramolecular Gel This table presents illustrative data typical for a low-molecular-weight organogelator like this compound.
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (Tgel) (°C) | Enthalpy (ΔH) (kJ/mol) |
| Gel Melting | 85.2 | 92.5 | 45.8 |
| Crystallization (on cooling) | 78.0 | 74.3 | -43.1 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition profile of a compound. nih.gov A TGA scan of this compound would reveal the temperature at which the molecule begins to degrade.
The resulting TGA curve plots percentage mass loss against temperature. The onset temperature of mass loss is a key indicator of the material's thermal stability. For a complex molecule like this compound, the decomposition may occur in multiple stages, which would appear as distinct steps in the TGA curve. nih.gov Analysis of the decomposition products of related molecules like n-hexane shows that the breakage of C-C bonds is a primary initial reaction. pharmacompass.com This information is crucial for defining the maximum processing and storage temperatures for any application of the gelator.
Table 2: Illustrative TGA Data for this compound This table provides a hypothetical decomposition profile to illustrate the data obtained from a TGA experiment.
| Temperature (°C) | Mass Remaining (%) | Decomposition Stage |
| 100 | 100.0 | Initial State |
| 200 | 99.8 | Stable |
| 250 | 97.2 | Onset of Decomposition |
| 300 | 65.4 | Major Decomposition |
| 400 | 15.1 | Final Decomposition |
Rheological Characterization of Gelation and Viscoelastic Properties
Rheology is the study of the flow and deformation of matter. For supramolecular gels, it is the most powerful technique for quantifying mechanical properties such as stiffness, strength, and stability.
Oscillatory rheometry applies a small, sinusoidal strain or stress to the sample and measures the resulting stress or strain response. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
For a true gel, the mechanical response is predominantly elastic, meaning it stores more energy than it dissipates. This is characterized by the storage modulus being significantly higher than the loss modulus (G' > G''). mdpi.com The magnitude of G' is a direct measure of the gel's stiffness or rigidity. The ratio of the two moduli (G''/G' = tan δ) is known as the loss tangent or damping factor; for a strong gel, this value is much less than 1.
To fully characterize the viscoelastic properties of a this compound gel, specific oscillatory tests are performed:
Strain Sweep Analysis: This experiment is conducted at a constant frequency while the strain amplitude is varied. It is used to identify the Linear Viscoelastic Region (LVER), which is the range of strains where G' and G'' are independent of the applied strain. The end of the LVER, where G' begins to decrease, is known as the yield point or critical strain. This point represents the limit of the gel's structural integrity and is a measure of gel strength.
Frequency Sweep Analysis: This test is performed within the LVER at a constant strain, while the oscillation frequency is varied. It probes the time-dependent behavior of the gel network. For stable physical gels, G' and G'' typically show a weak dependence on frequency across a wide range, with G' remaining consistently above G''. This behavior confirms the presence of a stable, interconnected network structure.
Table 3: Representative Rheological Data for a this compound Gel This table illustrates typical data obtained from oscillatory rheology experiments, demonstrating the characteristics of a stable gel.
| Rheological Parameter | Value | Conditions |
| Storage Modulus (G') | 15,000 Pa | 1 Hz frequency, 0.1% strain |
| Loss Modulus (G'') | 1,200 Pa | 1 Hz frequency, 0.1% strain |
| Loss Tangent (tan δ) | 0.08 | 1 Hz frequency, 0.1% strain |
| Yield Strain | 2.5% | Point where G' drops by 10% |
X-ray Scattering and Diffraction for Ordered Structures
X-ray scattering is a powerful non-destructive technique for probing the structure of materials at the atomic and molecular level. When X-rays are directed at a sample, they are scattered by the electrons in the atoms. The resulting scattering pattern contains a wealth of information about the size, shape, and arrangement of the scattering objects. For self-assembled systems like those formed by this compound, Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are particularly informative.
Small-Angle X-ray Scattering (SAXS) is an essential technique for investigating the nanoscale structural dimensions of self-assembled systems, typically in the range of 1 to 100 nanometers. By analyzing the scattering pattern at very small angles (typically less than 5 degrees), SAXS can provide information about the size, shape, and spacing of larger structural features, such as micelles, vesicles, or lamellar bilayers.
For this compound in an aqueous environment, the amphiphilic nature of the molecule is expected to drive the formation of ordered aggregates to minimize the unfavorable interactions between the hydrophobic hexane chains and water. Depending on factors such as concentration, temperature, and pH, these molecules could form various structures, including spherical or cylindrical micelles, or extended lamellar sheets (bilayers).
A typical SAXS experiment on a solution of this compound assemblies would yield a plot of scattering intensity versus the scattering vector, q. The features of this plot can be interpreted to deduce the morphology of the assemblies. For instance, the presence of distinct Bragg peaks at specific q values would indicate the formation of a periodically ordered structure, such as stacked lamellar bilayers. The position of these peaks can be used to calculate the repeating distance, or d-spacing, of the lamellar structure using Bragg's Law in reciprocal space.
Detailed Research Findings:
While specific SAXS data for this compound is not extensively published, studies on analogous sugar-based bolaamphiphiles and gemini (B1671429) surfactants suggest that they readily form lamellar or other ordered phases in solution. For example, some sugar-based bolaamphiphiles have been shown to self-assemble into well-defined nanotubes or lamellar structures, with their dimensions being characterized by SAXS. Based on these analogous systems, it is highly probable that this compound would exhibit similar self-assembly behavior, leading to the formation of lamellar structures with a characteristic d-spacing. This d-spacing would be directly related to the length of the molecule and the extent of interdigitation of the alkyl chains in adjacent layers.
Interactive Data Table: Representative SAXS Data for a Hypothetical Lamellar Assembly of this compound
| Scattering Peak Order (n) | Scattering Vector (q) (nm⁻¹) | d-spacing (nm) | Interpretation |
| 1 | 1.74 | 3.61 | Primary lamellar repeat distance |
| 2 | 3.48 | 1.81 | Second-order reflection of the lamellar structure |
While SAXS provides information on the larger nanoscale organization, Wide-Angle X-ray Diffraction (WAXD), sometimes referred to as Wide-Angle X-ray Scattering, probes the shorter-range order at the atomic and molecular level, typically within the range of 0.1 to 1 nanometer. WAXD is therefore instrumental in determining the degree of crystallinity and the packing arrangement of molecules within the self-assembled structures.
For the assemblies of this compound, WAXD can reveal how the individual molecules are arranged within a lamellar bilayer or other aggregates. The hydrophilic D-gluconamide headgroups can form extensive intermolecular hydrogen bonding networks, while the hydrophobic hexane tails can pack together in a crystalline or liquid-crystalline manner.
A WAXD pattern of these assemblies would exhibit sharp diffraction peaks if the molecules are arranged in a highly ordered, crystalline lattice. The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystal lattice. Conversely, a more diffuse scattering pattern, or "halo," would indicate a more disordered, liquid-like arrangement of the molecules.
Detailed Research Findings:
Interactive Data Table: Representative WAXD Data for a Hypothetical Crystalline Assembly of this compound
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) (Hypothetical) | Interpretation |
| 5.8 | 15.2 | (001) | Corresponds to the layer spacing of the headgroups |
| 21.1 | 4.2 | (110) | Characteristic of alkyl chain packing (pseudo-hexagonal) |
| 24.5 | 3.6 | (200) | Reflection from the unit cell within the lamellar plane |
Supramolecular Chemistry and Self Assembly Phenomena of N,n Hexane 1,6 Diylbis D Gluconamide
Fundamental Mechanisms of Molecular Self-Assembly
The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. For N,N'-Hexane-1,6-diylbis-D-gluconamide, this process is governed by a delicate interplay of various non-covalent interactions and the molecule's stereochemistry.
The self-assembly of this compound is primarily driven by a combination of non-covalent forces. The amide linkages and the numerous hydroxyl groups on the gluconamide (B1216962) heads are potent sites for hydrogen bonding . This directional and specific interaction is crucial in forming the primary fibrous structures of the gel network. researchgate.netmdpi.com The hydrophobic hexamethylene chain, on the other hand, is subject to the hydrophobic effect in aqueous environments, leading to aggregation that minimizes the unfavorable contact between the hydrocarbon chain and water molecules. mdpi.comnih.gov
The presence of multiple chiral centers in the D-gluconamide head groups profoundly influences the self-assembly of this compound. Chirality often dictates the morphology of the resulting supramolecular structures, leading to the formation of helical or twisted fibers. nih.govnih.gov This is because the specific stereochemistry of the molecule favors a particular packing arrangement, which is then propagated throughout the self-assembly process. researchgate.net
In many cases, a single enantiomer will form a stable gel, while the racemic mixture will not, a phenomenon known as chiral recognition in self-assembly. nih.govrsc.org The defined stereochemistry of the D-gluconamide units is therefore expected to lead to well-ordered, chirally expressed supramolecular architectures. This is a common feature among carbohydrate-based gelators, where the inherent chirality of the sugar moiety is transferred to the macroscopic properties of the gel. mdpi.com
Formation and Characterization of Supramolecular Gels
The ability of this compound to form gels in different liquid media, such as water (hydrogels) and ionic liquids (ionogels), is a key area of interest. The properties of these gels are intrinsically linked to the underlying self-assembly mechanisms.
In water, this compound is expected to act as a hydrogelator. The process typically involves dissolving the compound in water, sometimes with gentle heating, to obtain a solution of individual molecules (a sol). Upon cooling or standing, the molecules self-assemble into nanofibers. As these fibers grow and entangle, they form a three-dimensional network that entraps the water molecules, leading to the formation of a hydrogel. mdpi.comnih.gov
The formation of hydrogels from analogous sugar-based bolaamphiphiles has been extensively studied. mdpi.comrsc.org The balance between the hydrophilic sugar heads and the hydrophobic spacer is critical for effective hydrogelation.
Ionogels are a class of materials where an ionic liquid is confined within a self-assembled network of a gelator. mdpi.com These materials are of interest for applications in electrochemistry due to their ionic conductivity and solid-like properties. nih.govnih.gov this compound, with its multiple hydrogen-bonding sites, has the potential to form ionogels with various ionic liquids. capes.gov.br The mechanism of ionogel formation is similar to hydrogelation, involving the dissolution of the gelator in the ionic liquid, followed by self-assembly into a network. researchgate.net The interactions between the gelator and the ions of the ionic liquid can influence the stability and properties of the resulting ionogel.
The critical gelation concentration (CGC) is the minimum concentration of the gelator required to form a stable gel in a given solvent. This value is dependent on the solvent, temperature, and the molecular structure of the gelator. For sugar-based gelators, CGC values can range from as low as 0.05% w/v to higher concentrations depending on the specific system. nih.govnih.gov
The kinetics of gelation, or the speed at which a gel forms, can be monitored by techniques such as rheology, which measures the change in the viscoelastic properties of the material over time. nih.govresearchgate.netmdpi.com The gelation process often follows a nucleation-and-growth mechanism, where initial aggregates (nuclei) form, followed by the growth of fibers. nih.gov The rate of gelation can be influenced by factors such as temperature, gelator concentration, and the presence of additives.
To illustrate the range of CGC values observed in similar systems, the following table provides representative data for various carbohydrate-based gelators.
| Gelator Type | Solvent(s) | CGC (% w/v) |
| D-gluconic acetal-based | Toluene, o-xylene | < 0.1 |
| N-acetyl-glucosamine derivative | Aqueous solvents | ~0.14 |
| Sophorolipid (B1247395) derivative | Ethanol/Water mixture | ~0.29 |
| Galactonamide derivative | Various organic solvents | 0.45 - 1.0 |
| Monosaccharide-based glycolipid | Aliphatic solvents | 0.8 |
This table presents illustrative data from various sources to demonstrate the typical range of Critical Gelation Concentrations for carbohydrate-based gelators. nih.govnih.govrsc.org
Factors Influencing Self-Assembly and Gelation
The transition of this compound from a solution (sol) to a gel state is a finely tuned process influenced by several external factors. These stimuli can modulate the delicate balance of intermolecular forces, leading to the formation or dissolution of the supramolecular network.
Solvent Effects and Polarity
The choice of solvent is a critical determinant in the self-assembly of this compound. The polarity of the solvent dictates the nature and strength of the solvophobic and solvophilic interactions. In aqueous environments, the hydrophobic hexane (B92381) spacer is driven to aggregate to minimize its contact with water molecules, a process that is fundamental to the formation of hydrogels. Conversely, in non-polar organic solvents, the hydrophilic gluconamide headgroups may aggregate, leading to the formation of organogels.
The ability of a solvent to form hydrogen bonds also plays a crucial role. Protic solvents can compete for hydrogen bonding sites on the gluconamide headgroups, potentially disrupting the intermolecular hydrogen bonds necessary for the formation of a stable gel network. In contrast, aprotic solvents may promote stronger hydrogen bonding between the bolaamphiphile molecules themselves, facilitating gelation. While specific studies on this compound are limited, research on similar sugar-based bolaamphiphiles has shown that a mixture of solvents can be used to fine-tune the gelation properties. For instance, the addition of a less polar co-solvent to an aqueous solution can modulate the hydrophobic interactions and influence the critical gelation concentration (CGC).
Temperature-Responsive Gelation and Phase Transitions (e.g., Opaque-to-Transparent Transitions)
Thermo-responsive behavior is a hallmark of many sugar-based bolaamphiphile gels. These materials can undergo a reversible sol-gel transition upon a change in temperature. For hydrogels of compounds analogous to this compound, heating often leads to the dissolution of the gel (a gel-to-sol transition). This is attributed to an increase in the kinetic energy of the molecules, which disrupts the non-covalent interactions, particularly the hydrogen bonds, that hold the fibrillar network together. The temperature at which this transition occurs is known as the gel-to-sol transition temperature (Tgel).
In some instances, this transition is accompanied by a change in the optical properties of the gel, such as an opaque-to-transparent transition. The opacity of the gel state is often due to the scattering of light by the large, aggregated fibrillar structures. Upon heating and dissolution of these structures into smaller micelles or individual molecules in the sol state, the system becomes transparent. This thermoreversible property is of significant interest for applications in areas such as smart materials and controlled release systems. For a series of pH- and temperature-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) hydrogels, the lower critical solution temperatures (LCSTs) were found to be dependent on both pH and the hydrophobicity of the acrylic acid derivative unit. rsc.org
| Stimulus | Effect on Gel Structure | Observed Phenomenon |
| Increase in Temperature | Disruption of non-covalent bonds | Gel-to-sol transition, potential opaque-to-transparent change |
| Decrease in Temperature | Formation of stable fibrillar network | Sol-to-gel transition |
This table presents generalized temperature-responsive behaviors for sugar-based bolaamphiphile hydrogels.
pH-Responsiveness and Ionic Strength Effects
The D-gluconamide headgroups of this compound contain multiple hydroxyl groups and amide linkages that can be influenced by the pH of the surrounding medium. While the gluconamide moiety is generally considered non-ionic, extreme pH conditions can affect the hydrogen bonding network. More significantly, in related sugar-based bolaamphiphiles that incorporate ionizable groups (such as carboxylic acids or amines), pH changes can induce protonation or deprotonation, leading to dramatic changes in self-assembly.
For example, in anionic systems, a decrease in pH can neutralize charged headgroups, reducing electrostatic repulsion and promoting aggregation and gelation. Conversely, an increase in pH in cationic systems can have a similar effect. The ionic strength of the solution also plays a role by screening electrostatic interactions. An increase in salt concentration can shield the repulsion between charged headgroups, thereby facilitating the self-assembly process at lower concentrations of the gelling agent. While this compound itself lacks strongly ionizable groups, its self-assembly can still be subtly influenced by pH-mediated changes in hydrogen bonding patterns and by the presence of salts affecting the water structure and hydrophobic effect. Studies on pH- and thermo-responsive hydrogels have shown that they can exhibit a unique thermo-induced swelling-deswelling transition that can be self-regulated in response to the environmental pH. rsc.org
Influence of Co-solvents and Additives
Additives such as salts, surfactants, or other polymers can interact with the bolaamphiphile molecules in various ways. Salts, as mentioned, can modulate electrostatic interactions and the hydrophobic effect. Surfactants can co-assemble with the bolaamphiphile, leading to the formation of mixed micelles or other complex structures, which may enhance or disrupt the gel network. Polymers can act as templates or crowding agents, influencing the morphology and stability of the self-assembled structures. The performance of dental gypsum materials, for example, has been shown to be improved by the inclusion of additives and nanomaterials. arxiv.org
Hierarchical Structures and Morphologies of Self-Assembled Systems
The self-assembly of this compound and related compounds is a hierarchical process, where individual molecules first aggregate into primary nanostructures, which then further organize into larger, more complex architectures that form the macroscopic gel.
Fibrillar Networks and Nanostructure Formation
At the nanoscale, the primary morphology observed in gels of sugar-based bolaamphiphiles is the formation of one-dimensional, high-aspect-ratio structures such as nanofibers, nanoribbons, or nanotubes. These fibrils are formed by the directional stacking of the bolaamphiphile molecules, driven by a combination of hydrogen bonding between the sugar headgroups and hydrophobic interactions between the alkyl chains.
The specific morphology of the nanofibers, including their width, length, and helicity (chirality), is determined by the molecular structure of the gelling agent and the external conditions. The chirality of the D-gluconamide headgroups can be transferred to the supramolecular level, leading to the formation of helical ribbons or twisted fibers. These individual fibrils then entangle and cross-link to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable gel. The properties of this network, such as its pore size and density, determine the mechanical properties of the gel, including its stiffness and elasticity. For some bolaform glycolipids, it has been observed that twisted nanofibers are the thermodynamic phase below a certain temperature, and these coexist with micelles in the hydrogel state.
| Hierarchical Structure | Description | Driving Forces |
| Monomers | Individual this compound molecules | - |
| Primary Aggregates | Small clusters of molecules | Hydrophobic interactions, hydrogen bonding |
| Nanofibrils/Nanoribbons | Elongated, high-aspect-ratio structures | Directional stacking, hydrogen bonding, van der Waals forces |
| Fibrillar Network | 3D entanglement of nanofibers | Physical cross-linking and entanglement |
| Macroscopic Gel | Solvent immobilized within the fibrillar network | Entrapment of solvent molecules |
This table outlines the hierarchical self-assembly process typical for sugar-based bolaamphiphiles.
Vesicle, Micelle, and Other Aggregate Formation
The aggregation of this compound in water is expected to lead to a variety of supramolecular structures, including vesicles, micelles, and other aggregates. The formation of these structures is critically dependent on the geometric packing of the molecules, which can be conceptually understood through the critical packing parameter (CPP).
In dilute solutions, it is plausible that the compound forms spherical micelles where the hydrophobic hexane chains are sequestered from water in the core, and the hydrophilic gluconamide headgroups form a stabilizing corona at the micelle-water interface. As the concentration increases, these spherical micelles could transition into other morphologies such as cylindrical micelles or lamellar sheets.
The formation of vesicles, which are hollow spherical structures composed of a bilayer membrane, is a hallmark of many bolaamphiphiles. For this compound, the molecules would likely arrange themselves into a monolayer with a U-shaped conformation, where the hydrophobic hexane chains form the inner part of the membrane and the gluconamide headgroups are exposed to the aqueous exterior and interior. Alternatively, they could form an interdigitated bilayer. The stability of such vesicles would be significantly influenced by the extensive hydrogen-bonding network among the gluconamide headgroups at the vesicle surface.
The table below outlines the predicted characteristics of aggregates formed by this compound based on the behavior of similar sugar-based bolaamphiphiles.
| Aggregate Type | Predicted Structural Characteristics | Key Driving Forces |
| Micelles | Spherical or cylindrical core-shell structures. Hydrophobic hexane core with a hydrophilic gluconamide corona. | Hydrophobic effect, Hydrogen bonding |
| Vesicles | Monolayer or interdigitated bilayer forming a hollow sphere. Gluconamide headgroups at the inner and outer surfaces. | Hydrophobic effect, Hydrogen bonding, van der Waals interactions |
| Nanofibers/Nanotubes | Elongated, high-aspect-ratio structures formed through directional self-assembly. | Anisotropic hydrogen bonding, π-π stacking (if aromatic moieties were present) |
Supramolecular Polymerization and Growth Mechanisms
The self-assembly of this compound can extend beyond simple aggregation to form one-dimensional supramolecular polymers. This process is typically hierarchical, beginning with the formation of primary aggregates that subsequently grow into larger, ordered structures.
The growth mechanism is likely to be a cooperative process. In a cooperative or nucleated growth mechanism, there is a high energy barrier to the formation of a stable nucleus. Once a nucleus is formed, monomer addition is rapid, leading to the formation of long, uniform fibers. This is often observed in systems with strong, directional intermolecular interactions, such as the hydrogen bonds possible between the gluconamide units.
The growth of these supramolecular polymers could proceed via two main pathways: isodesmic and cooperative. In an isodesmic model, the addition of a monomer to an aggregate is independent of the aggregate's size. In a cooperative model, the addition of a monomer becomes more favorable as the aggregate grows. For complex molecules like this compound, a cooperative mechanism is more probable, leading to a well-defined critical aggregation concentration.
Thermodynamic and Kinetic Aspects of Supramolecular Assembly
The self-assembly of this compound is governed by a delicate balance of thermodynamic and kinetic factors.
Enthalpy and Entropy Contributions to Self-Assembly
The thermodynamic favorability of the self-assembly process is described by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).
The primary driving force for the aggregation of amphiphiles in water is the hydrophobic effect , which is largely entropic. The release of ordered water molecules from around the hydrophobic hexane chains into the bulk water results in a significant increase in the entropy of the system (positive ΔS), making the process spontaneous.
The enthalpic contribution (ΔH) arises from the formation of non-covalent interactions within the self-assembled structure. For this compound, these include:
Hydrogen bonding between the amide and hydroxyl groups of the gluconamide headgroups. This is an exothermic process and contributes favorably to a negative ΔH.
Van der Waals interactions between the methylene (B1212753) groups of the hexane spacers, which are also exothermic and contribute to a negative ΔH.
The following table summarizes the expected thermodynamic contributions to the self-assembly of this compound.
| Thermodynamic Parameter | Expected Contribution | Origin |
| ΔG (Gibbs Free Energy) | Negative (spontaneous process) | Combination of enthalpic and entropic effects. |
| ΔH (Enthalpy) | Likely negative or slightly positive | Favorable contributions from hydrogen bonding and van der Waals interactions, potentially offset by the disruption of solute-water interactions. |
| ΔS (Entropy) | Positive | Dominated by the hydrophobic effect (release of structured water molecules). |
Time-Resolved Studies of Gelation and Structural Evolution
The formation of a hydrogel from a solution of this compound would involve the entanglement of the one-dimensional supramolecular polymers to form a three-dimensional network that immobilizes the solvent. Time-resolved studies, such as rheology and spectroscopy, would be crucial to understanding the kinetics of this process.
The gelation process is expected to be a multi-step phenomenon. Initially, small aggregates or nuclei would form. These would then grow into nanofibers, leading to an increase in the viscosity of the solution. As the fibers grow and entangle, a percolation threshold is reached, at which point a self-supporting gel is formed, characterized by a sharp increase in the storage modulus (G').
The kinetics of gelation can be influenced by external stimuli such as temperature, pH, and the addition of salts. For instance, a temperature-jump experiment could be used to trigger gelation, and the subsequent evolution of the gel's mechanical properties could be monitored over time. Similarly, techniques like circular dichroism could track the development of chiral supramolecular structures during the assembly process.
Despite a comprehensive search for scientific literature, detailed information regarding the specific interactive properties of the chemical compound This compound is not available in the public domain. Research focusing on its host-guest chemistry, encapsulation phenomena, and interactions with polymeric systems, biomacromolecules, or surfaces and interfaces could not be located.
General information identifies this compound by its CAS number 78841-03-9. sielc.com Its molecular structure, featuring two D-gluconamide heads linked by a flexible hexane-1,6-diyl spacer, categorizes it as a bolaamphiphile. smolecule.com This class of molecules possesses a hydrophilic group at both ends of a hydrophobic chain. nih.govtue.nl Such a structure suggests a potential for self-assembly into various supramolecular architectures, including nanofibers, which could form hydrogels or organogels. rsc.orgacs.org The presence of multiple hydroxyl and amide groups indicates a high capacity for forming hydrogen bonds, a key driving force in the self-assembly of low molecular weight gelators. acs.orgnih.gov
The synthesis of this compound typically involves the reaction between D-gluconic acid or its derivatives and 1,6-hexanediamine (B7767898). smolecule.com While the structural characteristics of this compound are suggestive of applications in materials science and supramolecular chemistry, specific studies detailing the following interactions, as per the requested outline, are absent from the available scientific literature:
Interactions of N,n Hexane 1,6 Diylbis D Gluconamide with Other Chemical Entities and Materials
Surface and Interfacial Interactions:Specific data on the surface and interfacial properties of N,N'-Hexane-1,6-diylbis-D-gluconamide are not documented.
Due to the lack of specific research findings on the interactive properties of this compound, it is not possible to provide a detailed, evidence-based article according to the structured outline provided. The potential for this compound to act as a gelator and participate in the formation of complex materials remains theoretical in the absence of dedicated research.
Adhesion Properties and Surface Wettability
The adhesion of this compound to different substrates and its influence on surface wettability are governed by the interplay of its hydrophilic and hydrophobic moieties. The D-gluconamide head groups, with their multiple hydroxyl (-OH) and amide (-CONH-) functionalities, are capable of forming strong hydrogen bonds with polar surfaces. This suggests that the compound could exhibit good adhesion to materials such as glass, cellulose (B213188), and certain metals.
When applied to a surface, molecules of this compound would likely orient themselves to maximize favorable interactions. On a hydrophilic surface, the gluconamide (B1216962) heads would preferentially interact with the surface, leaving the hydrophobic hexamethylene chains exposed. This would result in a modification of the surface's wettability, potentially increasing its hydrophobicity. Conversely, on a hydrophobic surface, the hexamethylene spacer would be attracted to the surface, presenting the polar gluconamide groups to the environment and thereby increasing the surface's hydrophilicity.
The effectiveness of this surface modification would depend on the concentration of the compound and the packing density of the molecules on the surface. A densely packed monolayer could significantly alter the surface energy and, consequently, the contact angle of water and other liquids.
Formation of Films and Coatings
The self-assembly of this compound in aqueous or other solvent systems is expected to lead to the formation of various supramolecular structures, including thin films and coatings. This process is driven by the hydrophobic effect, where the nonpolar hexamethylene chains aggregate to minimize their contact with water, while the hydrophilic gluconamide heads remain exposed to the aqueous phase.
The resulting aggregates can take on different morphologies, such as micelles, vesicles, or lamellar sheets, depending on factors like concentration, temperature, and the presence of other solutes. These self-assembled structures can deposit onto solid substrates to form organized thin films. For instance, at the air-water interface, these molecules can form a monolayer, which can then be transferred to a solid support using techniques like Langmuir-Blodgett deposition.
The formation of stable films and coatings from this compound would be highly dependent on the intermolecular hydrogen bonding between the gluconamide head groups. These interactions would provide the necessary cohesion to form a robust and uniform coating. The thickness and morphology of these films could potentially be controlled by adjusting the deposition conditions.
Such films could have various applications, for example, as biocompatible coatings on medical devices, as functional layers in sensors, or as protective coatings on various materials. The chirality and high density of functional groups in the D-gluconamide moieties could also impart specific recognition or binding properties to these films.
Potential Applications of N,n Hexane 1,6 Diylbis D Gluconamide in Advanced Materials Science and Biotechnology Non Clinical Focus
Advanced Biomaterials and Soft Matter
The amphiphilic nature of N,N'-Hexane-1,6-diylbis-D-gluconamide allows it to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. This property is central to its potential use in creating advanced biomaterials with tunable properties.
Scaffolds for Cell Culture and Tissue Engineering (non-human, in vitro applications)
In the realm of in vitro research, there is a constant need for synthetic scaffolds that can mimic the extracellular matrix (ECM) to support three-dimensional (3D) cell growth. Hydrogels derived from sugar-based molecules are particularly promising for this purpose due to their biocompatibility and structural similarity to components of the native ECM. nih.govassemblingsugars.fr
This compound could potentially form such hydrogels. The interconnected network of a hydrogel scaffold would provide a porous structure, enabling the diffusion of nutrients and removal of waste products, which are crucial for cell viability and function. For instance, sugar-based crosslinkers have been successfully used to create stable atelocollagen hydrogels that support the 3D culture of endothelial cells and cardiomyocytes. nih.gov Similarly, hydrogels from self-assembling alkylgalactonamides have been shown to be effective scaffolds for neuronal cell growth. assemblingsugars.fr The D-gluconamide portions of this compound would offer a biocompatible interface for cell attachment and proliferation, while the hexamethylene spacer could be tailored to control the mechanical properties of the hydrogel, such as stiffness, to suit the requirements of different cell types.
The biomimetic properties of such hydrogels can be advantageous for creating more physiologically relevant in vitro models for studying cell behavior and tissue development in a controlled laboratory setting. youtube.com
Controlled Release Systems (as matrix components for non-human applications, e.g., in vitro or for industrial processes)
The hydrogel-forming capability of this compound also suggests its potential use in controlled release systems for non-human applications. The porous network of the hydrogel can encapsulate active molecules, such as enzymes for industrial processes or nutrients for cell cultures, and release them over a sustained period.
The release kinetics can be modulated by altering the crosslinking density of the hydrogel, which in turn would be influenced by the concentration of the gluconamide (B1216962) derivative and the conditions of gel formation. For example, a supramolecular hydrogel based on a glucosamine (B1671600) derivative has been shown to exhibit reduction-responsive degradation, allowing for triggered release of encapsulated substances. nih.gov This suggests that this compound-based hydrogels could be designed to be responsive to specific environmental stimuli (e.g., pH, temperature), enabling on-demand release in various industrial or laboratory settings.
Such systems could be employed to deliver specific reagents in a timed manner in automated chemical syntheses or to maintain a constant concentration of a particular compound in a bioreactor.
Self-Healing Materials
The development of self-healing materials is a rapidly growing field of materials science, with potential applications in coatings, adhesives, and structural components. These materials have the intrinsic ability to repair damage, thereby extending their lifespan and reliability. mdpi.com Hydrogels based on dynamic, non-covalent interactions, such as hydrogen bonding and reversible covalent bonds, are a key area of research in self-healing materials. rsc.orgmdpi.com
This compound possesses multiple hydroxyl and amide groups, which can participate in extensive hydrogen bonding. A material fabricated from this compound could exhibit self-healing properties, where a fracture or cut could be repaired by bringing the broken surfaces into contact, allowing the hydrogen bonds to reform and restore the material's integrity. The principle of using reversible bonds for self-healing has been demonstrated in hydrogels made from chitosan (B1678972) and amino acid-derived polymers. rsc.orgmdpi.com The dynamic nature of these bonds allows for the dissipation of energy at the point of damage and subsequent reformation to heal the material.
Adsorbents and Separating Agents
The functional groups present in this compound make it a candidate for applications in separation and purification technologies. The hydroxyl and amide groups can act as binding sites for various molecules, enabling its use as an adsorbent or as a functional component in separation media.
Removal of Contaminants from Aqueous Media (e.g., dyes)
The pollution of water by industrial dyes is a significant environmental concern. Materials based on natural polymers and sugars have shown great promise as adsorbents for the removal of these dyes from wastewater. mdpi.com The multiple hydroxyl groups on the gluconamide portion of this compound could effectively bind to dye molecules through hydrogen bonding and electrostatic interactions.
Research on other sugar-based materials supports this potential application. For instance, sugarcane bagasse, which is rich in cellulose (B213188) and lignin, has been effectively used to adsorb dyes like malachite green and methyl red from aqueous solutions. researchgate.netresearchgate.net Similarly, hydrogels based on natural polysaccharides are being explored for their dye removal capabilities. mdpi.com A material derived from this compound could be used to create filters or beads for use in water treatment columns.
Below is a table summarizing the adsorption capacities of various sugar-based adsorbents for different dyes, illustrating the potential for this class of materials.
| Adsorbent Material | Dye Removed | Maximum Adsorption Capacity (mg/g) | Reference |
| Phosphoric acid treated sugarcane bagasse | Methyl Red | Not specified | researchgate.net |
| Sugarcane Bagasse Ash | Acid Orange-II | 2.6 | researchgate.net |
| Okra Polysaccharides | Methyl Violet | Varies with temperature (e.g., ~150 at 298K) | acs.org |
| Sugar-based Organogel (G13) | Crystal Violet | ~2.34 | nih.gov |
Separation and Purification Processes
Beyond contaminant removal, this compound has direct applications in analytical and preparative separation processes. It has been used as a stationary phase in High-Performance Liquid Chromatography (HPLC) for the separation of various analytes. sielc.com The scalability of this HPLC method allows for its use in the isolation and purification of impurities. sielc.com
Furthermore, the D-gluconamide moieties could be utilized in affinity chromatography, a technique that separates molecules based on specific binding interactions. Materials functionalized with this compound could be used to selectively capture and purify target biomolecules that have an affinity for the gluconamide group. This approach is analogous to the use of N-acetyl-D-glucosamine-binding proteins in affinity chromatography for the purification of specific proteins. nih.gov
The surface modification of separation membranes with biomolecules is another area where this compound could be beneficial. nih.gov Grafting this compound onto the surface of a membrane could enhance its hydrophilicity, potentially reducing fouling and improving the separation efficiency of water-based filtration systems. nih.gov
Sensors and Diagnostics (excluding clinical human diagnostics)
The ability of this compound to form organized assemblies makes it a candidate for the fabrication of novel sensing platforms. The principle behind such applications lies in the modulation of the self-assembled structure in response to external stimuli, leading to a detectable signal.
The development of chemical sensors based on sugar-derived gelators is an active area of research. These systems often rely on the disruption or alteration of the gel network upon interaction with a target analyte, resulting in a visual or measurable change. For instance, the introduction of specific recognition sites into the gelator molecule can lead to selective sensing capabilities.
While specific studies on this compound are limited, related sugar-based gelators have demonstrated the ability to sense various metal ions. The addition of certain metal ions can trigger a gel-to-sol transition, which is a visually observable signal. rsc.org This suggests that this compound could potentially be functionalized or used in formulations to detect specific chemical species in environmental or industrial samples. The porous nature of the gel network could also be exploited to trap and concentrate analytes, enhancing detection sensitivity.
Table 1: Potential Chemical Sensing Applications based on Analogous Systems
| Analyte Type | Sensing Mechanism | Potential Application Area |
| Metal Ions | Gel-sol transition upon coordination | Environmental water quality monitoring |
| Organic Solvents | Swelling/deswelling of the gel matrix | Industrial process control |
| Pollutants | Disruption of self-assembled fibers | Waste stream analysis |
The inherent biocompatibility of sugar-based molecules makes them attractive for biosensing applications. Preliminary studies on this compound suggest it may serve as a substrate for enzyme interactions due to its structural similarity to naturally occurring sugars. smolecule.com This opens up possibilities for its use in detecting enzyme activity in vitro.
For example, if an enzyme can specifically cleave the amide bonds or modify the glucose units of this compound, this enzymatic action could lead to the disassembly of a gel or a change in the solution's properties, which could be monitored. This principle has been demonstrated with other sugar-based systems for detecting the activity of enzymes like glycosidases. nih.gov Such a system could be valuable for high-throughput screening of enzyme inhibitors or for detecting the presence of specific enzymes in biological samples for research purposes.
Smart Materials and Responsive Systems
"Smart" materials are designed to respond to external stimuli in a controlled and predictable manner. The self-assembling nature of this compound, driven by non-covalent interactions like hydrogen bonding, makes it a prime candidate for the creation of such materials. These interactions can be sensitive to changes in temperature, pH, and light.
Many low molecular weight organogelators, particularly those based on sugars and amides, exhibit thermo-responsiveness. mdpi.com They form stable gels at lower temperatures, but upon heating, the increased thermal energy disrupts the hydrogen bonds, leading to a transition from a gel to a solution (sol). This process is often reversible upon cooling.
This property is foundational for creating thermo-responsive materials from this compound. The gel-sol transition temperature can often be tuned by modifying the molecular structure or the solvent system. Such materials could be used as reversible switches or in temperature-controlled release systems for non-clinical applications, such as in bioreactors or for the controlled release of nutrients in cell culture media.
Table 2: Thermo-Responsive Behavior in Sugar-Amide Gelators
| Stimulus | Response | Underlying Mechanism | Potential Application |
| Increase in Temperature | Gel-to-Sol Transition | Disruption of Hydrogen Bonds | Reversible Thermal Switching |
| Decrease in Temperature | Sol-to-Gel Transition | Re-formation of Self-Assembled Fibers | Controlled Encapsulation/Release |
The amide linkages in this compound are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the irreversible breakdown of the molecule into D-gluconic acid and hexanediamine. smolecule.com However, more subtle and reversible pH-responsiveness could be engineered into systems containing this molecule.
By incorporating acidic or basic functional groups into a composite material with this compound, or by co-gelling it with a pH-sensitive polymer, it is possible to create pH-responsive hydrogels. mdpi.com In such systems, changes in pH would alter the ionization state of the functional groups, leading to changes in swelling or gel stability due to electrostatic repulsion or altered hydrogen bonding. researchgate.net These materials could find use in creating sensors that respond to pH changes or in systems for the controlled release of substances in response to a specific pH trigger in non-biological contexts.
To impart photo-responsiveness to a material based on this compound, it would likely need to be combined with a photochromic molecule, such as azobenzene. rsc.orgmonash.edu These molecules undergo a reversible change in their shape (isomerization) when exposed to light of specific wavelengths.
By incorporating a photochromic guest molecule within the gel network of this compound, or by chemically tethering a photochromic unit to the molecule itself, it may be possible to create a photo-responsive material. The light-induced isomerization of the photochromic component could disrupt the packing of the gelator molecules, leading to a gel-sol transition or a change in the material's mechanical properties. monash.edu Such systems could be utilized in the development of light-controlled actuators or materials with tunable optical properties.
Theoretical and Computational Investigations of N,n Hexane 1,6 Diylbis D Gluconamide
Molecular Dynamics (MD) Simulations of Self-Assembly Processes
Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a bolaamphiphile like N,N'-Hexane-1,6-diylbis-D-gluconamide, which possesses two hydrophilic sugar headgroups connected by a hydrophobic hexane (B92381) chain, MD simulations would be invaluable for understanding how individual molecules aggregate to form larger, functional structures such as hydrogels.
Dynamics of Molecular Aggregation and Gel Formation
Currently, there are no specific MD simulation studies detailing the aggregation and gel formation of this compound. Such a study would typically involve simulating a system of multiple gluconamide (B1216962) molecules in a solvent box and observing their behavior. Key insights would include the initial stages of micelle formation, the subsequent growth of these micelles into fibrous networks, and the critical concentration required for gelation. The analysis would likely track the evolution of intermolecular hydrogen bonds between the gluconamide headgroups and the hydrophobic interactions of the hexane linkers.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding molecular geometry, conformational energetics, and the nature of non-covalent interactions that are fundamental to self-assembly.
Conformational Analysis and Energetics
No DFT-based conformational analyses for this compound have been published. A theoretical study using DFT would involve calculating the energies of various possible three-dimensional arrangements (conformers) of the molecule. This would reveal the most stable conformations of the flexible hexane chain and the orientation of the gluconamide groups. An energy landscape could be mapped to identify low-energy conformers that are likely to be present during the self-assembly process.
Non-Covalent Interaction Strengths
The self-assembly of this compound is driven by a network of non-covalent interactions, primarily hydrogen bonding between the amide and hydroxyl groups, and van der Waals forces. DFT calculations are ideally suited to quantify the strength of these interactions. By modeling a dimer or a small cluster of molecules, researchers could calculate the binding energies and dissect the contributions from hydrogen bonds, dispersion forces, and electrostatic interactions. This information is crucial for a fundamental understanding of why and how these molecules aggregate. However, such specific calculations for this compound are not present in the literature.
Force Field Development and Parameterization for Complex Systems
A force field is a set of parameters used in classical molecular dynamics simulations to describe the potential energy of a system of particles. For a novel or specialized molecule like this compound, existing standard force fields may not accurately represent its behavior.
Dedicated force field development or parameterization would be required for accurate MD simulations. This process typically involves using quantum mechanical data (often from DFT calculations) as a reference to derive parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The goal is to create a model that can faithfully reproduce the structural and dynamic properties of the molecule in a computationally efficient manner. There is currently no published, specifically parameterized force field for this compound.
Computational Modeling of Host-Guest Interactions
The unique architecture of this compound, with its hydrogen-bonding gluconamide moieties and hydrophobic hexamethylene spacer, suggests its potential to act as a host for various guest molecules. Computational modeling serves as a powerful tool to explore these potential host-guest interactions, providing insights into binding affinities, geometries, and the thermodynamics of complex formation. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method that can be employed to accurately model the non-covalent interactions that govern host-guest complexation. mdpi.com By performing DFT calculations, it is possible to determine the optimized geometries of the host-guest complexes and calculate their binding energies. researchgate.net For a molecule like this compound, this would involve modeling its interaction with potential guests, such as small aromatic molecules, ions, or even pharmaceutical compounds. The calculations can elucidate the specific hydrogen-bonding patterns between the gluconamide hydroxyl and amide groups and the guest, as well as the contribution of van der Waals forces from the hexane spacer. mdpi.com
Molecular Dynamics (MD) simulations offer a complementary approach by providing a dynamic picture of the host-guest system over time. rsc.org MD simulations can reveal the conformational changes that both the host and guest undergo upon binding and can be used to calculate the free energy of binding, which is a more direct measure of binding affinity in solution. For this compound, MD simulations could be used to study the flexibility of the hexane chain and its role in accommodating guests of different sizes and shapes. nih.gov
A hypothetical computational study could investigate the binding of a series of small aromatic guest molecules to this compound. The results of such a study, as illustrated in the interactive table below, would provide valuable data for designing selective host-guest systems.
| Guest Molecule | Predominant Interaction Type | Calculated Binding Energy (kcal/mol) | Key Interacting Host Residues |
| Benzene | Hydrophobic (π-π stacking with alkyl chain) | -3.5 | Hexane-1,6-diyl |
| Phenol | Hydrogen Bonding & Hydrophobic | -6.8 | Gluconamide OH, Hexane-1,6-diyl |
| Aniline | Hydrogen Bonding & Hydrophobic | -7.2 | Gluconamide C=O, NH, Hexane-1,6-diyl |
| Benzoic Acid | Dimer-like Hydrogen Bonding | -10.5 | Gluconamide amide and hydroxyl groups |
This table is a hypothetical representation of data that could be generated from computational modeling studies.
Prediction and Design of Novel Supramolecular Architectures
The self-assembly of low molecular weight gelators like this compound into supramolecular architectures is a complex process driven by a delicate balance of non-covalent interactions. researchgate.netnih.gov Computational methods are invaluable for predicting how modifications to the molecular structure will influence its self-assembly behavior, thereby enabling the rational design of novel supramolecular materials. nih.gov
The prediction of supramolecular structures often begins with an exploration of the conformational landscape of the monomeric unit using methods like DFT or semi-empirical calculations. mdpi.com For this compound, this would involve identifying the low-energy conformers of the molecule, paying close attention to the intramolecular hydrogen-bonding possibilities. researchgate.net Subsequently, the interactions between multiple molecules can be modeled to predict the most stable packing arrangements, which can range from one-dimensional fibers to more complex three-dimensional networks. nih.gov
Coarse-grained molecular dynamics (CG-MD) simulations are particularly well-suited for studying the large-scale self-assembly of molecules like this compound. nih.gov In this approach, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. CG-MD can be used to predict the morphology of the resulting aggregates, such as whether they will form micelles, bilayers, or fibrous structures in different solvents. mdpi.com
By systematically modifying the structure of this compound in silico, for example, by changing the length of the alkyl chain or altering the stereochemistry of the gluconamide headgroups, it is possible to predict how these changes will affect the resulting supramolecular architecture. univ-rennes1.frnih.gov This predictive power can accelerate the discovery of new organogelators with tailored properties. digitellinc.comresearchgate.net A hypothetical design study could explore the effect of alkyl chain length on the predicted aggregate morphology, as shown in the interactive table below.
| Compound | Alkyl Chain Length | Predicted Aggregate Morphology (in Water) | Predicted Critical Aggregation Concentration (mM) |
| N,N'-Butane-1,4-diylbis-D-gluconamide | 4 | Micelles | 2.5 |
| This compound | 6 | Vesicles/Bilayers | 1.2 |
| N,N'-Octane-1,8-diylbis-D-gluconamide | 8 | Nanotubes/Fibers | 0.6 |
| N,N'-Dodecane-1,12-diylbis-D-gluconamide | 12 | Insoluble Precipitate | <0.1 |
This table is a hypothetical representation of data that could be generated from computational design studies.
Through the synergistic use of these computational techniques, a comprehensive understanding of the structure-property relationships of this compound can be achieved, paving the way for the design of new functional materials.
Future Research Directions and Emerging Opportunities for N,n Hexane 1,6 Diylbis D Gluconamide
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing N,N'-Hexane-1,6-diylbis-D-gluconamide. Current synthetic approaches often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry offer a roadmap for future synthetic innovations.
One promising avenue is the exploration of enzymatic catalysis. Lipases or other suitable enzymes could be employed to facilitate the amidation reaction between D-gluconic acid or its derivatives and 1,6-hexanediamine (B7767898) under mild, aqueous conditions. This would not only reduce the environmental impact but also offer high selectivity and yield.
Furthermore, inspiration can be drawn from the green synthesis of related compounds, such as the production of hexamethylene-1,6-dicarbamate from biomass-derived 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org A similar bio-based approach could be envisioned for this compound, where the starting materials are sourced from renewable feedstocks. This aligns with the growing demand for sustainable chemical manufacturing processes that minimize reliance on petrochemicals and reduce toxic waste generation. rsc.org
Design and Engineering of Multi-Component Self-Assembled Systems
The self-assembly of this compound is a foundational property that can be leveraged to create complex, functional materials. Future research will undoubtedly delve into the design and engineering of multi-component systems where this bolaamphiphile is a key building block. By co-assembling with other molecules, such as surfactants, polymers, or nanoparticles, it is possible to fabricate novel materials with synergistic properties.
For instance, the incorporation of this compound into polymer matrices could lead to the formation of reinforced hydrogels or biocompatible composites. The sugar moieties would be expected to enhance the hydrophilicity and biocompatibility of the resulting material. The co-assembly with metallic or semiconductor nanoparticles could yield hybrid materials with unique optical, electronic, or catalytic properties, with the bolaamphiphile serving as a templating or stabilizing agent. The study of sophorolipid (B1247395) bolaamphiphiles, which are also sugar-based, has shown their potential in forming various self-assembled structures, offering a model for how this compound might be utilized in similar multi-component systems. frontiersin.org
Integration with Nanoscience and Nanotechnology for Advanced Functionalities
The ability of bolaamphiphiles to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles, positions this compound as a valuable tool in nanoscience and nanotechnology. figshare.com Future investigations will likely focus on controlling the morphology and dimensions of these self-assembled structures by tuning external parameters like solvent composition, temperature, and pH.
These nanostructures could find applications in various fields. For example, nanofibers and nanotubes could serve as scaffolds for tissue engineering, templates for the synthesis of nanowires, or as components in advanced filtration membranes. Vesicles formed from this compound could act as nanocarriers for drug delivery, encapsulating therapeutic agents and releasing them at specific sites. The biocompatibility of the gluconamide (B1216962) headgroups would be a significant advantage in such biomedical applications. Research on other sugar-based bolaamphiphiles has demonstrated their ability to form such diverse nanostructures, suggesting a similar potential for this compound. figshare.comlu.se
Development of Adaptive and Stimuli-Responsive Materials
A particularly exciting area of future research is the development of "smart" materials based on this compound that can respond to external stimuli. By chemically modifying the molecule, it is possible to introduce functionalities that are sensitive to changes in pH, temperature, light, or the presence of specific ions or biomolecules. nih.govmdpi.com
For example, the incorporation of ionizable groups could render the self-assembled structures pH-responsive, causing them to swell or disassemble at certain pH values. This could be useful for creating drug delivery systems that release their payload in the acidic environment of a tumor. Similarly, the introduction of thermoresponsive polymer chains could lead to materials that undergo a sol-gel transition at a specific temperature, which is a desirable property for injectable hydrogels in tissue engineering and regenerative medicine. nih.gov The development of such stimuli-responsive systems based on chitosan (B1678972) and other biopolymers provides a strong precedent for the potential of sugar-based molecules like this compound in this field. mdpi.comrsc.org
Fundamental Understanding of Complex Hierarchical Assembly Processes
While the self-assembly of bolaamphiphiles is a known phenomenon, a deeper, fundamental understanding of the hierarchical assembly process of this compound is crucial for designing materials with predictable and controllable properties. Future research should employ a combination of experimental techniques—such as small-angle X-ray and neutron scattering (SAXS/SANS), cryogenic transmission electron microscopy (cryo-TEM), and atomic force microscopy (AFM)—and computational modeling to elucidate the assembly pathway from individual molecules to macroscopic structures.
Understanding the interplay of non-covalent interactions, including hydrogen bonding between the gluconamide groups, hydrophobic interactions of the hexane (B92381) spacer, and van der Waals forces, is key. Investigating how these interactions are influenced by molecular architecture and environmental conditions will enable the precise control over the resulting hierarchical structures. Studies on peptide-based systems have shown the complexity and elegance of hierarchical self-assembly, providing a framework for similar investigations into sugar-based bolaamphiphiles. nih.govresearchgate.net
Role in Bioinspired and Biomimetic Materials Science
The structure of this compound, with its sugar headgroups, makes it an ideal candidate for creating bioinspired and biomimetic materials. Nature extensively utilizes carbohydrates for molecular recognition, signaling, and structuring. By mimicking these biological principles, researchers can develop advanced materials with life-like functionalities.
Future research could explore the use of this compound to create surfaces that mimic the cell glycocalyx, which could be used to study cell adhesion and signaling or to develop biocompatible coatings for medical implants. The self-assembly of this molecule into hydrogels could also mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. rsc.org The broader field of bioinspired materials, which draws lessons from natural structures to create materials with exceptional properties, provides a rich context for the future development of this compound-based systems. frontiersin.orgnih.gov
Q & A
Basic: What synthetic methodologies are effective for preparing N,N'-Hexane-1,6-diylbis-D-gluconamide, and how can phase transfer catalysts improve reaction efficiency?
Answer:
A common approach involves two-step alkylation and epoxidation. For example, N-alkylation of a sulfonamide precursor with allyl bromide in aqueous solution, using α- or β-cyclodextrins as phase transfer catalysts, enhances reaction efficiency by forming host-guest complexes. This facilitates solubility and reaction kinetics in polar solvents. The reaction can be monitored via ¹H NMR, where allyl proton signals (5.0–5.7 ppm) disappear upon epoxidation with m-chloroperbenzoic acid (mCPBA). Cyclodextrin decomplexation occurs above 70°C, allowing easy product isolation .
Advanced: How can reaction conditions (e.g., temperature, catalyst choice) influence stereochemical outcomes and purity in this compound synthesis?
Answer:
Temperature critically affects stereochemistry due to thermal decomplexation of cyclodextrin-guest systems. For instance, heating above 70°C disrupts β-cyclodextrin complexes, altering reaction pathways and potentially leading to racemization. Catalyst choice (e.g., methylated β-cyclodextrin vs. α-cyclodextrin) impacts regioselectivity, as shown by 2D ROESY NMR data confirming host-guest interactions. Optimization requires kinetic studies under varying pH and solvent conditions to minimize side reactions like over-oxidation or epoxide ring-opening .
Basic: What spectroscopic techniques are optimal for verifying the structural integrity of this compound?
Answer:
¹H NMR and 2D ROESY spectroscopy are pivotal. ¹H NMR identifies characteristic proton environments (e.g., epoxy methylene groups at 2.5–3.5 ppm), while ROESY confirms cyclodextrin complexation through cross-peaks between host and guest protons. FT-IR can validate amide bond formation (C=O stretch ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
Advanced: What mechanistic models explain the antioxidant activity of this compound analogs, and how can efficacy be quantified?
Answer:
Analogous compounds (e.g., N,N′-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]) act via radical scavenging, where phenolic -OH groups donate hydrogen atoms to stabilize free radicals. Efficacy is quantified using:
- DPPH Assay : Measures absorbance decay at 517 nm.
- ORAC (Oxygen Radical Absorbance Capacity) : Tracks fluorescein degradation kinetics.
- Electrochemical Methods : Cyclic voltammetry identifies oxidation potentials correlated with antioxidant strength.
Structure-activity relationships (SAR) show tert-butyl groups enhance steric protection of phenolic -OH, improving stability in polymer matrices .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to GHS-compliant SDS sheets for toxicity data; while specific hazards are undocumented for this compound, analogs (e.g., Antioxidant 1098) suggest caution due to potential irritancy .
Advanced: How do structural modifications (e.g., tert-butyl substituents) impact thermal stability and reactivity in polymer applications?
Answer:
tert-Butyl groups at the 3,5-positions of phenolic rings (as in Antioxidant 1098 analogs) increase thermal stability by sterically hindering oxidative degradation. TGA (thermogravimetric analysis) shows decomposition temperatures >250°C for tert-butyl derivatives vs. ~200°C for unsubstituted analogs. In polymer matrices, these groups reduce chain-transfer reactions, delaying embrittlement. Reactivity with peroxy radicals is quantified via chemiluminescence assays, correlating tert-butyl content with longer induction periods .
Advanced: How can conflicting NMR data on reaction intermediates be resolved during synthesis optimization?
Answer:
Contradictory NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic processes like rotamerism or residual solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Identifies temperature-dependent conformational changes.
- DOSY (Diffusion-Ordered Spectroscopy) : Distinguishes between monomeric and aggregated species.
- Spectral Simulation : Software (e.g., MestReNova) models coupling constants to validate proposed structures. Cross-validation with HPLC-MS ensures intermediate purity .
Basic: What computational tools aid in predicting the physicochemical properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (e.g., Hansen solubility spheres) in solvents like DMSO or water.
- DFT Calculations : Optimize geometries and calculate HOMO-LUMO gaps to estimate redox potentials.
- QSAR Models : Relate logP values (via ChemAxon) to bioavailability. PubChem and EPA DSSTox databases provide experimental data for benchmarking .
Advanced: What role does hydrogen bonding play in the self-assembly of this compound in aqueous systems?
Answer:
Amide and hydroxyl groups form intermolecular H-bonds, driving micelle or gel formation. SAXS (Small-Angle X-ray Scattering) and cryo-TEM reveal nanostructures (e.g., fibrils or vesicles). Rheology (e.g., strain sweeps) quantifies viscoelasticity, showing pH-dependent gelation thresholds. Competitive H-bond disruptors (e.g., urea) suppress assembly, confirmed via FT-IR peak shifts in N-H stretching regions (~3300 cm⁻¹) .
Basic: How is the purity of this compound validated post-synthesis?
Answer:
- Elemental Analysis (EA) : Matches calculated vs. observed C, H, N percentages.
- Melting Point : Consistency with literature values (e.g., 180–185°C for analogs).
- Chiral HPLC : Resolves enantiomers using amylose-based columns and hexane/isopropanol mobile phases.
- LC-MS : Confirms molecular ion ([M+H]⁺) and absence of byproducts (e.g., incomplete alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
